molecular formula C17H23N3O B6634708 N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide

N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide

Cat. No. B6634708
M. Wt: 285.4 g/mol
InChI Key: MHJAIDWFYSAVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide, also known as DMIC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DMIC is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to its translocation to the cell membrane and subsequent phosphorylation of downstream targets. N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide binds to the catalytic domain of PKC and inhibits its activity, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects
N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide induces cell death by activating apoptotic pathways and inhibiting cell proliferation. N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair. In neuronal cells, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has been shown to enhance synaptic plasticity and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide is its high selectivity for PKC, which reduces the risk of off-target effects. N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has some limitations in lab experiments. Its potency and efficacy may vary depending on the type of PKC isoform and the cellular context. N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide is also susceptible to degradation and may require specialized storage conditions.

Future Directions

N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has shown great potential for its applications in various fields of scientific research. In cancer research, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide may be used as a therapeutic agent for the treatment of various types of cancer. In neuroscience, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide may be used to develop new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Future research may focus on optimizing the synthesis of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide and developing new analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide.

Synthesis Methods

The synthesis of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 1,3-dimethylindole with formaldehyde and aminoethylcyclopropane. The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide. The synthesis of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide is in cancer research. PKC is overexpressed in many types of cancer, and its inhibition by N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as PKC is involved in the regulation of synaptic plasticity and neurotransmitter release.

properties

IUPAC Name

N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-14-5-3-4-6-15(14)20(2)16(12)11-18-9-10-19-17(21)13-7-8-13/h3-6,13,18H,7-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJAIDWFYSAVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)CNCCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide

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